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molecular formula C11H15NSi B8732950 trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

Cat. No. B8732950
M. Wt: 189.33 g/mol
InChI Key: PBDNIOPZROFNME-UHFFFAOYSA-N
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Patent
US07531541B2

Procedure details

To a solution of 5-methyl-2-trimethylsilanylethynylpyridine (5.32 mmol) in 25 mL degassed N,N-dimethylformamide was added successively 3-bromoanisole (6.96 mmol), CuI (0.57 mmol), Et3N (21.2 mmol) and trans-dichlorobis(triphenylphosphine)palladium (29 mmol). The resulting mixture was warmed to 70° C., Bu4NF (5.85 mmol) was added drop-wise, and the reaction was stirred at this temperature 2 h. After cooling, 20 mL of H2O was added and the resulting solution was extracted with EtOAc (4×20 mL). The organic layer was washed with saturated NaCl (3×20 mL), dried over Na2SO4 and evaporated to dryness. Purification of the residue by column chromatography provided M-5MPEP in 52% yield as a yellow oil. HCl salts were prepared by adding 2 M HCl/Et2O to a solution of free base in EtOAc and isolated by suction filtration. 1H NMR (CDC13) δ ppm: 2.20 (s, 3H, CH3); 3.67 (s, 3H, CH3); 6.79 (ddd, 1H, J=8.5, 2.5, 1.0 Hz, CHAr); 7.01-7.02 (m, 1H, CHAr); 7.07 (dt, 1H, J=8.5, 1.0 Hz, CHAr); 7.13 (t, IH, J=8.5 Hz, CHAr); 7.29 (d, 1H, J=7.5 Hz, CHAr); 7.33 (dd, 1H, J=7.5, 2.5 Hz, CHAr); 8.32 (s, 1H, CHAr). 13C NMR (CDCh) δ ppm: 18.8 (1C, CH3); 55.6 (1C, CH3); 88.8 (1C, C═C); 88.9 (1C, C═C); 115.9 (1C, CHAr); 116.9 (1C, CHAr); 123.8 (1C, Cq); 124.6 (1C, CHAr); 127.0 (1C, CHAr); 129.6 (1C, CHAr); 133.1 (1C, Cq); 137.0 (1C, CHAr); 140.8 (1C, Cq); 150.9 (1C, CHAr); 159.6 (1C, Cq). HCl salt mp 171-172° C. Anal. C 15H13NO HC1 0.2H20) C, H, N.
Quantity
5.32 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.96 mmol
Type
reactant
Reaction Step Two
Name
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.57 mmol
Type
catalyst
Reaction Step Two
Quantity
29 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
5.85 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[C:9][Si](C)(C)C)=[N:6][CH:7]=1.Br[C:15]1[CH:16]=[C:17]([O:21][CH3:22])[CH:18]=[CH:19][CH:20]=1.CCN(CC)CC.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.CN(C)C=O>[CH3:22][O:21][C:17]1[CH:16]=[C:15]([C:9]#[C:8][C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]=2)[CH:20]=[CH:19][CH:18]=1 |f:3.4,^1:52,71|

Inputs

Step One
Name
Quantity
5.32 mmol
Type
reactant
Smiles
CC=1C=CC(=NC1)C#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.96 mmol
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
21.2 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
CuI
Quantity
0.57 mmol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
29 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
5.85 mmol
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at this temperature 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with EtOAc (4×20 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated NaCl (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C#CC1=NC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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